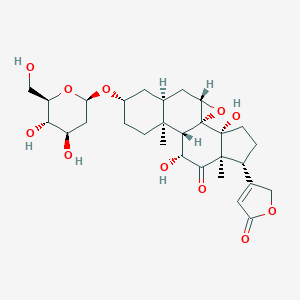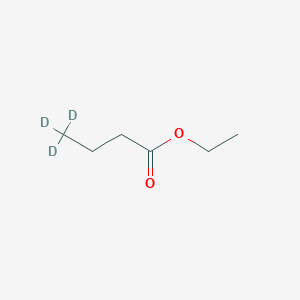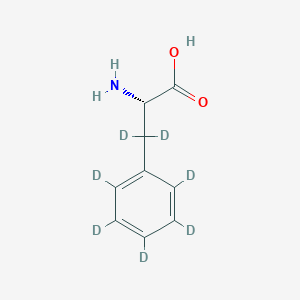
4,6-Diethyl-1,3,5-triazinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diethyl-1,3,5-triazinan-2-one, also known as DETANO, is a nitrogenous compound that has been widely used in scientific research. It is a member of the nitric oxide (NO) donor family, which has been shown to have significant therapeutic potential in various diseases. DETANO is a potent vasodilator, meaning it can increase blood flow to the tissues, making it a valuable tool in cardiovascular research.
Wirkmechanismus
4,6-Diethyl-1,3,5-triazinan-2-one releases NO upon decomposition, which activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP is a potent vasodilator and plays a crucial role in the regulation of blood flow. The activation of guanylate cyclase by NO also leads to the inhibition of platelet aggregation and the relaxation of smooth muscle cells. The mechanism of action of 4,6-Diethyl-1,3,5-triazinan-2-one is similar to that of other NO donors, such as sodium nitroprusside and glyceryl trinitrate.
Biochemische Und Physiologische Effekte
The main biochemical and physiological effect of 4,6-Diethyl-1,3,5-triazinan-2-one is vasodilation. It increases blood flow to the tissues, which can be beneficial in various diseases, such as hypertension, angina, and peripheral vascular disease. 4,6-Diethyl-1,3,5-triazinan-2-one has also been shown to inhibit platelet aggregation, which can be helpful in preventing thrombotic events. Additionally, 4,6-Diethyl-1,3,5-triazinan-2-one has been shown to have anti-inflammatory effects and to promote wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4,6-Diethyl-1,3,5-triazinan-2-one is its potency as a vasodilator. It can induce rapid and significant changes in blood flow, making it a valuable tool in cardiovascular research. 4,6-Diethyl-1,3,5-triazinan-2-one is also relatively stable and can be stored for extended periods, making it convenient for laboratory use. However, 4,6-Diethyl-1,3,5-triazinan-2-one has some limitations. It is sensitive to light and heat, which can cause decomposition and the release of NO. Therefore, it is essential to handle 4,6-Diethyl-1,3,5-triazinan-2-one with care and store it properly. Additionally, the use of 4,6-Diethyl-1,3,5-triazinan-2-one can be challenging in some experiments, as it can interfere with the measurement of other biochemical parameters.
Zukünftige Richtungen
There are several future directions for research on 4,6-Diethyl-1,3,5-triazinan-2-one. One area of interest is the development of new NO donors with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic effects of NO donors in cancer treatment. Additionally, the use of NO donors in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, is an emerging field of research. Finally, the role of NO donors in the regulation of immune function and inflammation is an area of interest that requires further investigation.
Conclusion:
In conclusion, 4,6-Diethyl-1,3,5-triazinan-2-one is a valuable tool in scientific research, particularly in cardiovascular research. It has potent vasodilatory effects and can increase blood flow to the tissues. 4,6-Diethyl-1,3,5-triazinan-2-one has been used to investigate the role of NO in various physiological processes, including platelet aggregation, smooth muscle relaxation, and neurotransmission. It has also been shown to have anti-inflammatory effects and to promote wound healing. While 4,6-Diethyl-1,3,5-triazinan-2-one has some limitations, it remains a valuable tool in laboratory research, and there are several future directions for research on NO donors, including 4,6-Diethyl-1,3,5-triazinan-2-one.
Synthesemethoden
The synthesis of 4,6-Diethyl-1,3,5-triazinan-2-one involves the reaction of diethylamine with sodium nitrite in the presence of sulfuric acid. The reaction yields a mixture of nitrous oxide and 4,6-Diethyl-1,3,5-triazinan-2-one. The two compounds can be separated by distillation, and the pure 4,6-Diethyl-1,3,5-triazinan-2-one can be obtained by recrystallization. The synthesis method is relatively simple and can be performed in most chemistry laboratories.
Wissenschaftliche Forschungsanwendungen
4,6-Diethyl-1,3,5-triazinan-2-one has been used extensively in scientific research, particularly in cardiovascular research. It has been shown to have potent vasodilatory effects, which makes it a valuable tool in the study of blood flow regulation. 4,6-Diethyl-1,3,5-triazinan-2-one has also been used to investigate the role of NO in various physiological processes, including platelet aggregation, smooth muscle relaxation, and neurotransmission. Additionally, 4,6-Diethyl-1,3,5-triazinan-2-one has been used in the study of NO-mediated toxicity in cancer cells and the potential therapeutic effects of NO donors in cancer treatment.
Eigenschaften
CAS-Nummer |
119171-47-0 |
|---|---|
Produktname |
4,6-Diethyl-1,3,5-triazinan-2-one |
Molekularformel |
C7H15N3O |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
4,6-diethyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C7H15N3O/c1-3-5-8-6(4-2)10-7(11)9-5/h5-6,8H,3-4H2,1-2H3,(H2,9,10,11) |
InChI-Schlüssel |
IGZQWLQHKBAJLZ-UHFFFAOYSA-N |
SMILES |
CCC1NC(NC(=O)N1)CC |
Kanonische SMILES |
CCC1NC(NC(=O)N1)CC |
Synonyme |
1,3,5-Triazin-2(1H)-one,4,6-diethyltetrahydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B44222.png)

![3-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B44226.png)




![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)
